molecular formula C10H15N5O B1516928 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 915924-07-1

2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1516928
CAS No.: 915924-07-1
M. Wt: 221.26 g/mol
InChI Key: TXHSHTZVOJNAQA-UHFFFAOYSA-N
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Description

2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a triazolopyrimidine derivative characterized by:

  • Isobutyl substituent at position 6, contributing to hydrophobic interactions.
  • Methyl group at position 5, influencing steric and electronic properties.
  • Hydroxyl group at position 7, offering additional polarity.

These compounds are explored for medicinal, agrochemical, and electrochemical applications due to their heterocyclic versatility .

Properties

IUPAC Name

2-amino-5-methyl-6-(2-methylpropyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-5(2)4-7-6(3)12-10-13-9(11)14-15(10)8(7)16/h5H,4H2,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHSHTZVOJNAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651105
Record name 2-Amino-5-methyl-6-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-07-1
Record name 2-Amino-5-methyl-6-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-6-isobutyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL generally follows these key steps:

  • Formation of the triazolopyrimidine core through cyclization reactions involving diethylmalonate derivatives and 3-amino-1,2,4-triazole.
  • Introduction of substituents (isobutyl and methyl groups) via nucleophilic substitution or addition reactions.
  • Functional group transformations such as nitration, reduction, and amination to obtain the final amino and hydroxyl functionalities.

Core Formation: Cyclization and Intermediate Preparation

A common approach involves reacting diethylmalonate derivatives with 3-amino-1,2,4-triazole under heating conditions in the presence of a base such as tributylamine. The reaction is typically conducted in a sealed tube at elevated temperatures (around 170 °C) for several hours to promote cyclization and formation of the triazolopyrimidine disodic salt intermediate.

Procedure Highlights:

  • Diethylmalonate derivative (1 equiv), 3-amino-1,2,4-triazole (1.05 equiv), and tributylamine (1.05 equiv) are stirred at 170 °C for 2 hours.
  • The mixture is cooled to 130 °C, diluted with toluene to about 1 M concentration.
  • After cooling to 50 °C, 50% aqueous NaOH is added, and the mixture is stirred at 0 °C for 10 minutes.
  • The resulting disodic salt intermediate is filtered, washed with cold toluene, dried, and used without further purification.

This intermediate is then treated with phosphorus oxychloride (POCl₃) at 130 °C for 6 hours to yield dichloro-triazolopyrimidine derivatives, which serve as key precursors for subsequent substitution reactions.

Introduction of Amino and Side Chain Substituents

The amino group at position 2 and the isobutyl side chain at position 6 are introduced through nucleophilic substitution of the dichloro-triazolopyrimidine intermediates.

Amination:

  • The dichloro intermediate is reacted with the appropriate amine (in this case, an isobutyl amine derivative) in dimethylformamide (DMF) at room temperature.
  • A base such as diisopropylethylamine or triethylamine is added to facilitate substitution.
  • Reaction times vary from 0.5 to 16 hours.
  • The product is isolated by aqueous workup and purified by silica gel chromatography or reverse-phase HPLC.

Side Chain Addition:

  • A suspension of sodium hydride (NaH) in a DMSO/THF mixture is treated with the aminoalcohol corresponding to the side chain.
  • The mixture is heated to 60 °C for 1 hour.
  • The trifluoroarene derivative is then added, and the reaction is stirred at 60 °C for 3 hours or longer if needed.
  • After completion, the reaction mixture is quenched and extracted, followed by purification via reverse-phase HPLC to yield the side-chain substituted product.

Functional Group Transformations: Nitration and Reduction

In related triazolopyrimidine syntheses, nitration of the core structure is performed to introduce nitro groups, which are subsequently reduced to amines, facilitating further functionalization.

Nitration:

  • The triazolopyrimidine precursor is added portionwise to a mixture of fuming nitric acid and concentrated sulfuric acid under cooling.
  • The mixture is heated under reflux at 80 °C for several hours.
  • After cooling, the reaction mixture is neutralized with aqueous ammonia to precipitate the nitro-substituted intermediate, which is filtered and dried.

Reduction:

  • The nitro compound is hydrogenated in the presence of palladium on carbon (Pd/C) catalyst in solvents such as DMF or ethanol.
  • Conditions involve 50 °C temperature and hydrogen pressure of 5–7 bar for 5–7 hours.
  • The resulting diamine is isolated by filtration and solvent removal, followed by washing and drying.

These steps are crucial for obtaining the amino functionalities present in the final compound.

Cyclization to Final Fused Ring System

The diamine intermediates are further reacted with triethyl orthoformate or glyoxal under acidic conditions to close additional rings, forming fused azolo[1,5-a]pyrimidine or pteridine systems.

  • Reaction with triethyl orthoformate in glacial acetic acid at 80–90 °C for 2–3 hours leads to fused triazolopyrimidine derivatives.
  • Alternatively, reaction with glyoxal and hydrochloric acid in ethanol at 50 °C yields triazolopteridine derivatives.

These cyclization steps finalize the heterocyclic framework of the target molecule.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Reference
Cyclization of diethylmalonate derivative with 3-amino-1,2,4-triazole 170 °C, tributylamine, sealed tube, 2 h Formation of triazolopyrimidine disodic salt intermediate
Chlorination POCl₃, 130 °C, 6 h Conversion to dichloro-triazolopyrimidine
Amination Appropriate amine, DMF, base (i-Pr₂NEt or Et₃N), r.t. Substitution of chlorine with amino group
Side chain addition NaH, aminoalcohol, DMSO/THF, 60 °C Introduction of isobutyl side chain
Nitration Fuming HNO₃, H₂SO₄, reflux 80 °C Introduction of nitro group
Reduction Pd/C, H₂, DMF or EtOH, 50 °C, 5–7 bar Reduction of nitro to amino groups
Cyclization to fused ring Triethyl orthoformate or glyoxal, AcOH or EtOH, heat Formation of fused heterocyclic ring system

Research Findings and Considerations

  • The use of sealed tubes and elevated temperatures ensures efficient cyclization and substitution reactions.
  • The dichloro intermediates are versatile for nucleophilic substitution, allowing introduction of various side chains and amino groups.
  • Hydrogenation conditions are mild enough to preserve the heterocyclic framework while reducing nitro groups.
  • Purification methods such as silica gel chromatography and reverse-phase HPLC are essential to obtain high-purity final compounds.
  • The synthetic routes are adaptable for structural modifications, enabling exploration of structure-activity relationships in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of triazolo-pyrimidines known for their diverse pharmacological activities. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Preliminary studies have shown cytotoxic effects against various cancer cell lines. The presence of the hydroxyl group enhances interactions with biological targets, potentially leading to improved efficacy as antitumor agents.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and anti-inflammatory properties, suggesting that 2-Amino-IB-MPyzOH could be a candidate for drug development in these areas.

Coordination Chemistry

The compound can form complexes with metal ions such as platinum(II). This coordination is significant for:

  • Enhanced Biological Activity : Studies have indicated that the coordination with metal ions can lead to increased biological activity compared to the uncoordinated form. Spectroscopic analyses reveal changes in chemical shifts for nitrogen atoms involved in coordination, indicating strong interactions between the ligand and metal ions.

Synthesis and Derivatives

The synthesis of 2-Amino-IB-MPyzOH can be achieved through various methods emphasizing efficiency and sustainability in synthetic organic chemistry. The ability to modify its structure allows for the exploration of new derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Comparative Analysis with Structural Analogues

The uniqueness of 2-Amino-IB-MPyzOH lies in its specific combination of functional groups. Below is a comparison table highlighting some structural analogues:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olLacks isobutyl groupSimpler structure; potential for different activity
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidinHydroxy group at position 7Variation in biological activity
6-Isobutyl-[1,2,4]triazolo[1,5-a]pyrimidinLacks amino groupDifferent reactivity profile
3-Amino-[1,2,4]triazolo[1,5-a]pyrimidinAmino group at position 3May exhibit different pharmacological properties

Mechanism of Action

The mechanism by which 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on Molecular Properties

The substituents at positions 2, 5, and 6 significantly alter physicochemical properties. Key comparisons include:

Compound (Substituents) Molecular Weight logP Melting Point (°C) Key Features
Target : 2-Amino-6-isobutyl-5-methyl* ~249.3 (inferred) ~2.5† N/A Branched C6 hydrophobicity; H-bonding
5-Methyl (4a, ) 151.1 N/A 287 Compact structure; high crystallinity
6-Hexyl () 249.31 1.9 N/A Linear alkyl chain; increased logP
5-Difluoromethyl () 186.12 N/A N/A Electronegative substituent; metabolic stability
6-Bromo-5-methyl () 229.04 0.917 N/A Bromine enhances reactivity

*Inferred from (6-hexyl analog) and .
†Estimated based on branched vs. linear alkyl chains.

Key Trends:
  • Position 6 : Replacing hexyl (linear) with isobutyl (branched) in the target compound likely reduces logP slightly while maintaining hydrophobic interactions .
  • Position 5 : Methyl (target) vs. difluoromethyl () alters electronic effects; methyl may enhance lipophilicity, whereas difluoromethyl improves oxidative stability .

Biological Activity

2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 915924-07-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H15N5O
  • Molecular Weight : 221.26 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine class. Notably, derivatives have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these compounds, one derivative exhibited IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells. These values indicate a greater potency than the standard drug 5-Fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
5-FuMGC-803>10

The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins such as c-Raf and MEK1/2. Additionally, these compounds have been shown to induce apoptosis and G2/M phase arrest in cancer cells .

Anti-inflammatory Activity

Triazolo[1,5-a]pyrimidines also exhibit anti-inflammatory properties. A review highlighted that certain derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

The anti-inflammatory effects are attributed to the suppression of pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, compounds demonstrated a dose-dependent inhibition of LPS-induced NF-kB/AP-1 reporter activity .

Additional Biological Activities

Beyond anticancer and anti-inflammatory effects, triazolo[1,5-a]pyrimidine derivatives have shown potential as:

  • Antimicrobial Agents : Some derivatives exhibited significant activity against Gram-positive bacteria and biofilms.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerPotent against various cancer cell lines
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive strains

Q & A

Basic: What synthetic routes are recommended for preparing 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL, and how can by-product formation be minimized?

Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions. For example, describes a method where 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine reacts with amines under controlled conditions to form substituted derivatives. To minimize by-products (e.g., hydroxylation instead of amination), use strict stoichiometric control of reagents and low-temperature conditions (e.g., 0–5°C) during nucleophilic substitution steps. Catalytic systems like APTS (3-aminopropyltriethoxysilane) in ethanol, as noted in , can improve regioselectivity in multi-component reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:
Key techniques include:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the methyl group at position 5 in similar compounds (e.g., 5-methyl derivatives) resonates at δ 2.30 ppm in DMSO-d6 .
  • Mass spectrometry (MS) : Confirm molecular weight via parent ion detection (e.g., m/z 151.1 for 5-methyl derivatives) .
  • IR spectroscopy : Identify functional groups like hydroxyl (broad ~3200 cm⁻¹) and amino (N–H stretch ~3400 cm⁻¹) .
  • Melting point analysis : Compare observed values (e.g., 215–308°C for triazolopyrimidines ) to literature data for purity assessment.

Advanced: How does the isobutyl substituent at position 6 influence bioactivity compared to other alkyl groups (e.g., ethyl, trifluoromethyl)?

Answer:
The isobutyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets. shows that substituents like trifluoromethyl (log P ~2.02) improve metabolic stability but reduce solubility, whereas methyl groups (log P ~1.5) balance permeability and solubility. For example, PfDHODH inhibitors with trifluoromethyl groups showed higher Plasmodium falciparum activity (IC₅₀ = 0.8 nM) compared to ethyl derivatives (IC₅₀ = 12 nM) . Computational docking ( ) can model how isobutyl groups interact with target proteins (e.g., microtubule-binding sites in neurodegenerative studies ).

Advanced: What methodological strategies resolve contradictions in SAR data for triazolopyrimidine derivatives?

Answer:
Contradictions often arise from differences in assay conditions or substituent electronic effects. To address this:

  • Systematic substituent scanning : Compare analogs with incremental changes (e.g., methyl → ethyl → isobutyl) under standardized assays .
  • Computational QSAR modeling : Use tools like Schrödinger’s Maestro to correlate electronic parameters (Hammett σ) with bioactivity .
  • Crystallographic validation : Resolve binding modes via X-ray structures of protein-ligand complexes (e.g., microtubule-targeting triazoles ).

Basic: What are the common chemical reactions this compound undergoes, and what conditions optimize these transformations?

Answer:
Reactivity is dominated by the hydroxyl and amino groups:

  • Oxidation : Use H₂O₂/KMnO₄ in acidic media to convert hydroxyl to ketone groups ( ).
  • Nucleophilic substitution : Replace the 7-OH group with amines using POCl₃ as a chlorinating agent, followed by amination at 60–80°C .
  • Metal coordination : React with Cu(II) or Ru(II) salts to form complexes for catalytic or therapeutic applications ( ).

Advanced: How do steric effects of the isobutyl group impact coordination chemistry with transition metals?

Answer:
The isobutyl group creates steric hindrance, influencing metal-ligand geometry. shows that bulky substituents reduce coordination flexibility in copper bromide complexes, favoring distorted tetrahedral geometries over planar configurations. Spectroscopic studies (e.g., EPR, magnetic susceptibility) reveal that steric bulk lowers metal-ligand binding constants (e.g., log K = 4.2 for isobutyl vs. 5.1 for methyl derivatives) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:
Use mixed solvents for high-purity crystals:

  • Ethanol/water (1:1 v/v) : Effective for triazolopyrimidine carboxylates ( ).
  • Dioxane/hexane : Ideal for derivatives with aromatic substituents ( ).
  • DMF/EtOAc : Enhances solubility of polar analogs .

Advanced: How can computational methods predict the pharmacokinetics of this compound?

Answer:
outlines protocols for:

  • ADMET prediction : Use SwissADME to estimate log P (~2.1), bioavailability (~65%), and CYP450 inhibition.
  • Molecular docking : AutoDock Vina simulates binding to targets like dihydroorotate dehydrogenase (DHODH) with RMSD <2.0 Å .
  • MD simulations : GROMACS models stability in aqueous vs. lipid membranes (e.g., ~90% stability over 50 ns).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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